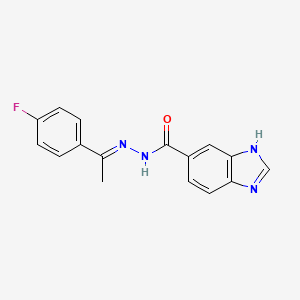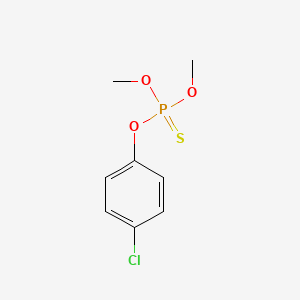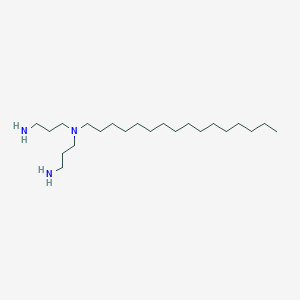
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is notable for its unique structure, which includes an octylthiohexyl side chain, and its hydrochloride salt form enhances its solubility and stability. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride typically involves the following steps:
-
Formation of Thiazolidine Ring: : The initial step involves the reaction of a primary amine with an aldehyde and mercaptoacetic acid. This one-pot multicomponent reaction (MCR) is often catalyzed by boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) to form the thiazolidine ring .
-
Introduction of Octylthiohexyl Side Chain: : The octylthiohexyl side chain is introduced through a nucleophilic substitution reaction. This involves the reaction of the thiazolidine intermediate with an appropriate alkyl halide (e.g., octyl bromide) under basic conditions.
-
Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the multicomponent reaction and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Thiazolidine derivatives can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert thiazolidine derivatives to their corresponding thiol or amine derivatives.
-
Substitution: : Nucleophilic substitution reactions are common, where the thiazolidine ring can react with various electrophiles, such as alkyl halides, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (e.g., octyl bromide), bases (e.g., sodium hydroxide)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Alkylated thiazolidine derivatives
Aplicaciones Científicas De Investigación
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
Thiazolidine-2-thione: Investigated for its antimicrobial activity.
Uniqueness
Thiazolidine, 3-(6-(octylthio)hexyl)-, hydrochloride is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities. This compound’s ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable candidate for various applications in research and industry.
Propiedades
Número CAS |
41957-00-0 |
|---|---|
Fórmula molecular |
C17H36ClNS2 |
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
3-(6-octylsulfanylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C17H35NS2.ClH/c1-2-3-4-5-7-10-14-19-15-11-8-6-9-12-18-13-16-20-17-18;/h2-17H2,1H3;1H |
Clave InChI |
JYNMKSDVPCAZCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCCCCCCN1CCSC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)
![5-[4-(benzyloxy)phenyl]-4-(4-butoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12004721.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12004732.png)



![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2,3-dichlorophenyl)oxamide](/img/structure/B12004764.png)
![4-[(Anilinocarbonyl)amino]butanoic acid](/img/structure/B12004770.png)


